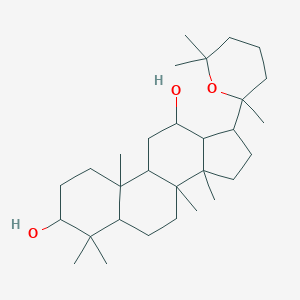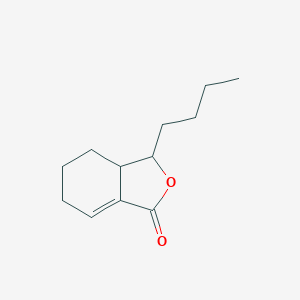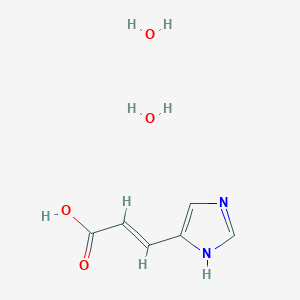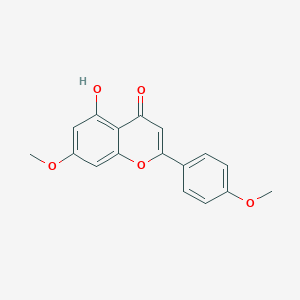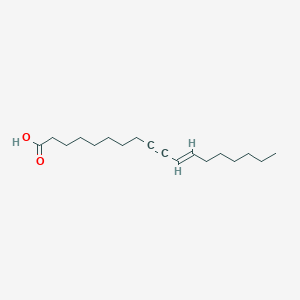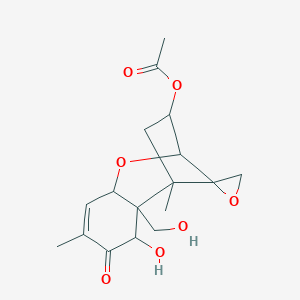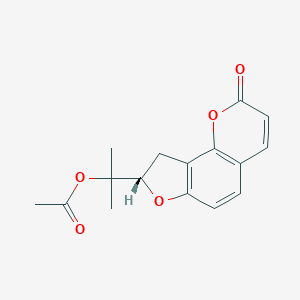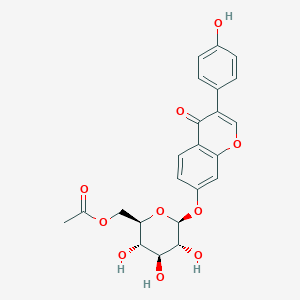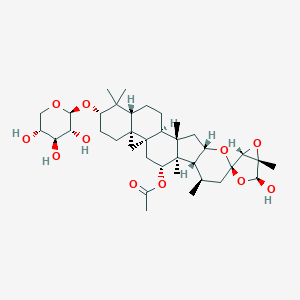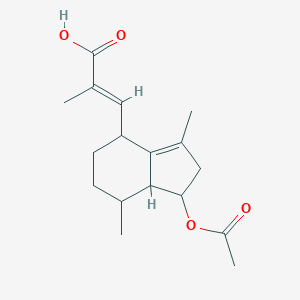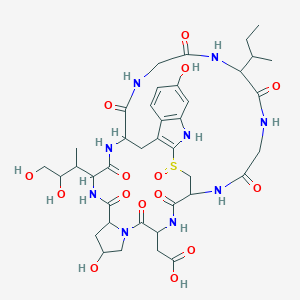
beta-Amanitin
概要
説明
Beta-Amanitin is a cyclic peptide comprising eight amino acids . It is part of a group of toxins called amatoxins, which can be found in several mushrooms belonging to the genus Amanita . Beta-Amanitin inhibits eukaryotic RNA polymerase II and III and protein synthesis .
Synthesis Analysis
The total synthesis of beta-Amanitin has been achieved through a scalable route. The key non-proteinogenic amino acids, 6-hydroxytryptophan and (3R,4R)-dihydroxyisoleucine, are accessible via multistep synthesis on a multigram scale . The bicyclic octapeptide is built up by solid-phase assembly of a linear octamer followed by two consecutive cyclization steps in solution .Molecular Structure Analysis
The structure of beta-Amanitin was determined using X-ray crystallography . It is composed of a carboxyl group and is acidic in nature .Physical And Chemical Properties Analysis
Beta-Amanitin has a molecular formula of C39H53N9O15S and a molecular weight of 920.0 g/mol . It is composed of a carboxyl group and is acidic in nature .科学的研究の応用
Beta-Amanitin: A Comprehensive Analysis of Scientific Research Applications: Beta-Amanitin is a potent toxin derived from certain mushroom species, particularly those in the genus Amanita. Despite its toxicity, beta-Amanitin has various scientific research applications due to its specific mechanism of action. Below are detailed sections focusing on unique applications of beta-Amanitin in scientific research.
Cancer Research
Beta-Amanitin has been studied for its potential use in cancer therapy. Its ability to inhibit RNA polymerase II can be harnessed to target cancer cells with specific genetic alterations. For example, a treatment involving beta-Amanitin showed significantly higher cytotoxicity in cells with POLR2A loss, suggesting its potential as a targeted cancer therapy .
Analytical Chemistry
In analytical chemistry, beta-Amanitin is used as a reference compound for various detection and quantification methods. Techniques such as ultra-performance liquid chromatography (UPLC) have been employed to separate and quantify beta-Amanitin rapidly and sensitively .
Toxicology
Beta-Amanitin is a subject of toxicological studies due to its presence in poisonous mushrooms. Research involves analyzing Amanita species for their alpha-amanitin and beta-amanitin content, which is crucial for understanding the toxicological profile of these mushrooms .
Hematotoxicity Studies
The toxin’s effects on blood cells are also an area of interest. Studies have explored the hematotoxicity of beta-Amanitin, including its impact on hematopoietic cell lines and the potential antidotes and inhibitors that could mitigate its harmful effects .
作用機序
Target of Action
Beta-Amanitin is a cyclic peptide toxin found in several mushrooms, particularly those belonging to the genus Amanita . Its primary targets are RNA polymerase II and III . These enzymes play a crucial role in the transcription process, where they synthesize messenger RNA (mRNA) from a DNA template .
Mode of Action
Beta-Amanitin interacts with its targets by inhibiting RNA polymerase II and III . This inhibition disrupts the transcription process, preventing the synthesis of mRNA from the DNA template . As a result, protein synthesis is halted, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by beta-Amanitin is the transcription process . By inhibiting RNA polymerase II and III, beta-Amanitin disrupts the synthesis of mRNA, which is a crucial step in the central dogma of molecular biology . This disruption affects downstream processes, including protein synthesis, ultimately leading to cell death .
Pharmacokinetics
The pharmacokinetics of beta-Amanitin in the body involves its distribution through the bloodstream to reach various organs . While it damages all organs, the liver and heart are particularly affected, often resulting in fatalities . The compound is rapidly eliminated from the body, with a half-life of 18.3–33.6 minutes . After oral administration, the absolute bioavailability of beta-Amanitin is between 7.3–9.4%, which results in 72.4% of fecal recovery .
Result of Action
The primary result of beta-Amanitin’s action is cell death . By inhibiting RNA polymerase II and III, beta-Amanitin disrupts the transcription process, preventing the synthesis of mRNA and, consequently, protein synthesis . This disruption leads to cell death . In addition, beta-Amanitin has been shown to have cytotoxic effects, particularly in cancer cells .
Action Environment
The action of beta-Amanitin can be influenced by various environmental factors For instance, the presence of other compounds can affect its toxicity.
Safety and Hazards
Beta-Amanitin is highly toxic and can cause severe health issues if ingested or inhaled . It may cause irritation of the respiratory tract, headache, dizziness, nausea, shortness of breath, coughing, insomnia, diarrhea, gastrointestinal disturbances, back pain, urinary frequency, liver and kidney damage, or even death .
将来の方向性
The unique mechanism of action of beta-Amanitin makes it an ideal payload for antibody-drug conjugates (ADCs) . The development of a scalable synthetic route towards synthetic alpha-Amanitin has made alpha-Amanitin and derivatives accessible for the development of new ADCs . This opens up new possibilities for the use of these toxins in targeted cancer therapies .
特性
IUPAC Name |
2-[34-butan-2-yl-13-(3,4-dihydroxybutan-2-yl)-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H53N9O15S/c1-4-16(2)31-36(60)41-11-28(53)42-25-15-64(63)38-21(20-6-5-18(50)7-22(20)45-38)9-23(33(57)40-12-29(54)46-31)43-37(61)32(17(3)27(52)14-49)47-35(59)26-8-19(51)13-48(26)39(62)24(10-30(55)56)44-34(25)58/h5-7,16-17,19,23-27,31-32,45,49-52H,4,8-15H2,1-3H3,(H,40,57)(H,41,60)(H,42,53)(H,43,61)(H,44,58)(H,46,54)(H,47,59)(H,55,56) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQCUEXVAPAFMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H53N9O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | beta-Amanitin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3907 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
/IN COMPARISON WITH THE PHALLOTOXINS/...THE LONG DELAYED HEPATOTOXIC RESPONSE SEEN IN HUMAN POISONINGS...IS MORE LIKELY DUE TO...ALPHA-, BETA-, & GAMMA-AMANITIN, ESPECIALLY THE ALPHA COMPONENT. THESE SO-CALLED AMATOXINS...ARE MORE TOXIC THAN THE PHALLOTOXINS, &, UNLIKE THE LATTER, THEY DAMAGE THE NUCLEOLUS & LATER THE NUCLEUS OF LIVER CELLS. | |
| Record name | BETA-AMANITIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3459 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
21150-22-1, 13567-07-2 | |
| Record name | α-Amanitin, 1-l-aspartic acid- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETA-AMANITIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3459 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of beta-Amanitin and how does it exert its toxic effects?
A1: Beta-Amanitin primarily targets RNA polymerase II (RNAP II), a crucial enzyme responsible for messenger RNA (mRNA) synthesis in eukaryotic cells [, , ]. It binds tightly to the RNAP II enzyme, blocking its translocation and effectively halting mRNA production [, , ]. This inhibition of gene transcription leads to cellular dysfunction and ultimately, cell death [, , ].
Q2: What is the molecular formula and weight of beta-Amanitin?
A2: Beta-Amanitin has a molecular formula of C39H53N9O15S and a molecular weight of 919.97 g/mol. [, ]
Q3: What spectroscopic techniques are useful for characterizing beta-Amanitin?
A3: Several spectroscopic methods aid in beta-Amanitin characterization. Ultraviolet (UV) spectroscopy reveals characteristic absorption peaks [, ]. Fourier transform infrared (FTIR) spectroscopy provides information about functional groups present in the molecule []. Nuclear magnetic resonance (NMR) spectroscopy helps elucidate its three-dimensional structure and conformational dynamics []. Mass spectrometry (MS) techniques are crucial for accurate mass determination and structural analysis [, , , ].
Q4: How stable are beta-Amanitin conjugates?
A5: Research suggests that beta-Amanitin conjugates, such as those formed with concanavalin A, retain their activity [, ]. The stability of specific conjugates may vary depending on the linker and coupled molecule.
Q5: Does beta-Amanitin possess any catalytic properties?
A5: Beta-Amanitin is not known to possess catalytic properties. Its mode of action primarily involves binding and inhibiting RNAP II rather than catalyzing chemical reactions.
Q6: Have computational methods been employed to study beta-Amanitin?
A7: X-ray diffraction analysis has been instrumental in determining the crystal structure of beta-Amanitin, revealing key structural features like its bicyclic octapeptide structure and intramolecular hydrogen bonds [, ]. Further exploration using computational methods like molecular docking and molecular dynamics simulations could provide deeper insights into its interaction with RNAP II and aid in the design of potential inhibitors.
Q7: How do structural modifications of beta-Amanitin influence its toxicity?
A8: Research on derivatives like the (S)-sulfoxide and sulfone of 6'-O-methyl-alpha-amanitin reveals that subtle structural changes can significantly impact toxicity []. The (S)-sulfoxide exhibits significantly lower toxicity than the (R)-sulfoxide and sulfone, highlighting the importance of stereochemistry and specific functional groups for RNAP II binding and toxicity [].
Q8: What formulation strategies can enhance beta-Amanitin stability and bioavailability for research purposes?
A9: While beta-Amanitin demonstrates inherent stability, research into appropriate formulation strategies is crucial for specific applications. Encapsulation techniques, such as liposomes or nanoparticles, could enhance its stability, solubility, and targeted delivery for research purposes [].
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of beta-Amanitin?
A10: Research on amanitin poisoning in humans suggests that beta-Amanitin is rapidly cleared from circulation, primarily through biliary excretion and enterohepatic recirculation []. Further investigations using specific animal models are necessary to fully understand its ADME profile.
Q10: What animal models are employed in beta-Amanitin research?
A12: Mice are frequently used as an animal model to study the toxicity and potential therapeutic applications of beta-Amanitin and its conjugates [, , ].
Q11: What are the key toxicological concerns associated with beta-Amanitin?
A13: Beta-Amanitin is a potent toxin, and its ingestion can lead to severe liver damage and even death [, , , ].
Q12: How can beta-Amanitin be targeted to specific cells or tissues for potential therapeutic applications?
A14: One promising approach involves conjugating beta-Amanitin to targeting moieties such as antibodies or peptides that recognize specific receptors on target cells [, ]. This strategy aims to deliver the toxin selectively to cancerous cells while minimizing off-target effects.
Q13: What analytical methods are employed for the detection and quantification of beta-Amanitin?
A15: Several analytical techniques are crucial for beta-Amanitin research. High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for separating and quantifying beta-Amanitin in various matrices [, , , , , , ]. Mass spectrometry (MS) techniques, often coupled with HPLC, provide high sensitivity and selectivity for identifying and quantifying beta-Amanitin and its metabolites [, , ].
Q14: Are there any known environmental concerns related to beta-Amanitin?
A14: While the research provided does not directly address the environmental impact of beta-Amanitin, its presence in certain mushroom species raises ecological considerations.
Q15: What resources are valuable for researchers studying beta-Amanitin?
A17: Access to databases like the Barcode of Life Database (BOLD) and resources like Semantic Scholar are invaluable for identifying relevant research articles and genetic information []. Additionally, access to specialized equipment for HPLC, MS, and NMR analysis is essential for characterizing and quantifying beta-Amanitin and its derivatives [, , , , ].
Q16: What are some of the key milestones in beta-Amanitin research?
A18: Early research focused on isolating and characterizing beta-Amanitin from Amanita mushrooms [, , , ]. Subsequent studies elucidated its mechanism of action involving RNAP II inhibition [, , ]. More recent research explores the potential therapeutic applications of beta-Amanitin conjugates for targeted drug delivery [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



